

"S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine" molecular weight and formula

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Compound of Interest

Compound Name: **S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine**

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In-Depth Technical Guide: S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine**, a critical building block in modern peptide synthesis and drug development.

Core Compound Data

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine, often abbreviated as Boc-Cys(Acm)-OH, is a derivative of the amino acid L-cysteine. It features two key protecting groups: a tert-butoxycarbonyl (Boc) group on the amine and an acetamidomethyl (Acm) group on the thiol. This dual-protection scheme allows for precise, sequential chemical manipulations, particularly in the context of solid-phase peptide synthesis (SPPS).[\[1\]](#)[\[2\]](#)

The quantitative properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C11H20N2O5S	[3] [4] [5] [6]
Molecular Weight	292.35 g/mol	[2] [3] [5]
Appearance	White to off-white powder	[2] [4] [6]
Melting Point	103-117 °C	[4] [6]
Density (Predicted)	1.231±0.06 g/cm ³	[4] [5]
CAS Number	19746-37-3	[3] [5] [6]

Synthesis and Experimental Protocols

The synthesis of **S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine** is a multi-step process that involves the protection of the thiol and amino groups of L-cysteine. A generalized experimental workflow for its synthesis is as follows:

Step 1: S-Acetamidomethylation of L-Cysteine

The first step involves the protection of the thiol group of L-cysteine with an acetamidomethyl (Acm) group. This is typically achieved by reacting L-cysteine hydrochloride monohydrate with N-(hydroxymethyl)acetamide in an acidic aqueous solution.[\[4\]](#)

Generalized Protocol:

- L-cysteine hydrochloride monohydrate and N-(hydroxymethyl)acetamide are dissolved in deionized water.
- The solution is cooled in an ice bath, and concentrated hydrochloric acid is slowly added.
- The reaction mixture is stirred at a controlled temperature (e.g., 0-10°C) for an extended period (e.g., 18-30 hours).
- The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC).
- Upon completion, the intermediate, S-acetamidomethyl-L-cysteine, is isolated.

Step 2: N-tert-butoxycarbonylation

The second step is the protection of the primary amine of S-acetamidomethyl-L-cysteine with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.

Generalized Protocol:

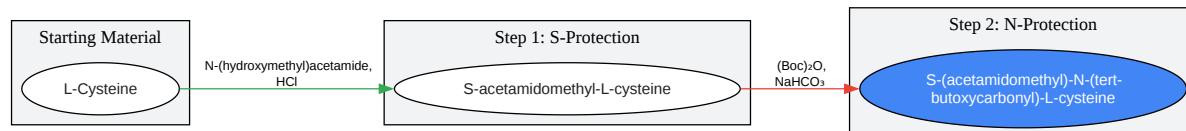
- The S-acetamidomethyl-L-cysteine intermediate is dissolved in a suitable solvent mixture, often containing an organic solvent like acetone and water.
- A Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc)₂O, is added to the solution.
- The pH of the reaction mixture is adjusted to be neutral or slightly alkaline (pH 7-8) using a base like sodium bicarbonate to facilitate the reaction.
- The reaction is stirred until completion, which can be monitored by TLC.
- The final product, **S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine**, is then purified, typically through recrystallization or chromatography, to yield a white to off-white powder.

Key Applications in Research and Development

S-(acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine is a highly valuable reagent in the synthesis of complex peptides and proteins.^[1] The strategic placement of the Boc and Acm protecting groups allows for their selective removal under different conditions, a concept known as orthogonal protection.

The Boc group is labile to acidic conditions, allowing for the elongation of the peptide chain during SPPS.^[1] The Acm group, on the other hand, is stable to these acidic conditions but can be removed by treatment with reagents like iodine or mercury(II) acetate.^{[1][4]} This selective deprotection of the Acm group is crucial for the formation of disulfide bonds, which are essential for the correct three-dimensional structure and biological activity of many peptides and proteins.^{[1][2]}

Synthesis Workflow

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Caption: Synthesis of Boc-Cys(Acm)-OH from L-Cysteine.

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